3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole
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Overview
Description
3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 2,4-dimethylphenoxy group, a methyl group, and a nitro group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole typically involves a multi-step process. One common synthetic route includes the following steps:
Substitution: The attachment of the 2,4-dimethylphenoxy group to the pyrazole ring.
Methylation: The addition of a methyl group to the pyrazole ring.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, appropriate solvents, and catalysts for substitution and methylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amine derivative, while substitution reactions can yield a variety of functionalized pyrazoles .
Scientific Research Applications
3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The phenoxy and methyl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole: is similar to other nitro-substituted pyrazoles and phenoxy-substituted pyrazoles.
2,4-Dimethylphenoxy derivatives: Compounds with similar phenoxy groups but different substituents on the pyrazole ring.
Nitro-pyrazoles: Compounds with nitro groups but different substituents on the phenoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13N3O3 |
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Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-(2,4-dimethylphenoxy)-1-methyl-4-nitropyrazole |
InChI |
InChI=1S/C12H13N3O3/c1-8-4-5-11(9(2)6-8)18-12-10(15(16)17)7-14(3)13-12/h4-7H,1-3H3 |
InChI Key |
FWMMQGNYBKLSCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NN(C=C2[N+](=O)[O-])C)C |
Origin of Product |
United States |
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